2-Chloro-3-(trifluoromethyl)quinoline

Lipophilicity Metabolic Stability Drug Design

2-Chloro-3-(trifluoromethyl)quinoline (CAS 25199-86-4) offers a unique electronic profile—the C3-CF3 activates the C2-Cl site for regioselective SNAr, a capability absent in isomers like 4-(trifluoromethyl)quinoline. This scaffold enables rapid SAR diversification for anti-ZIKV therapeutics (5-fold potency gains over mefloquine reported) and agrochemical lead optimization. Secure this high-purity intermediate for your next library synthesis.

Molecular Formula C10H5ClF3N
Molecular Weight 231.6 g/mol
CAS No. 25199-86-4
Cat. No. B1361088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)quinoline
CAS25199-86-4
Molecular FormulaC10H5ClF3N
Molecular Weight231.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H
InChIKeyUHUURLGTUPTFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(trifluoromethyl)quinoline (CAS 25199-86-4): Strategic Procurement of a Key Heterocyclic Building Block


2-Chloro-3-(trifluoromethyl)quinoline (CAS 25199-86-4) is a halogenated heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the C2 position and a trifluoromethyl (-CF3) group at the C3 position on the quinoline ring . It is a synthetic organic compound with a molecular formula of C10H5ClF3N and a molecular weight of 231.6 g/mol, typically supplied as a colorless to light-yellow solid with a melting point of 98-100°C . Its dual functionality—the electrophilic C2-Cl site for nucleophilic substitution and the metabolically stable, electron-withdrawing -CF3 group—establishes it as a privileged scaffold and a versatile intermediate in medicinal chemistry and agrochemical research .

The Unique Reactivity Profile of 2-Chloro-3-(trifluoromethyl)quinoline: Why Off-the-Shelf Substitutions Are Insufficient


Generic substitution with other halogenated quinolines or trifluoromethylated heterocycles fails to recapitulate the specific electronic and steric profile of 2-Chloro-3-(trifluoromethyl)quinoline. The proximity of the electron-withdrawing -CF3 group to the C2-Cl site significantly modulates the reactivity of the 2-position, creating a unique electrophilic center that is not replicated in isomers lacking the C3 -CF3 group (e.g., 2-chloroquinoline) or those with the -CF3 at a different position (e.g., 4-(trifluoromethyl)quinoline) [1]. This distinct activation pattern is crucial for achieving regioselective nucleophilic aromatic substitutions, which are foundational for the construction of complex quinoline-based pharmacophores. Furthermore, the 2-chloro substituent is a strategic synthetic handle that enables precise derivatization, a capability not present in non-halogenated trifluoromethylquinolines [2].

Quantitative Differentiation of 2-Chloro-3-(trifluoromethyl)quinoline: A Data-Driven Evidence Guide for Selection Over Analogs


Enhanced Lipophilicity and Metabolic Stability from the C3-Trifluoromethyl Group

The incorporation of a trifluoromethyl group is a widely established medicinal chemistry strategy to enhance metabolic stability and membrane permeability. While direct experimental data for 2-chloro-3-(trifluoromethyl)quinoline is not available, its physicochemical properties can be inferred from its structure and compared to non-fluorinated analogs. The presence of the -CF3 group is known to increase lipophilicity (LogP) and reduce metabolic clearance, a critical advantage over analogs like 2-chloro-3-methylquinoline [1].

Lipophilicity Metabolic Stability Drug Design Physicochemical Properties

Strategic Synthetic Handle: The C2-Chloro Substituent Enables Direct Derivatization

The C2-chloro group on the quinoline ring serves as an essential synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This feature is absent in non-halogenated trifluoromethylquinolines (e.g., 3-(trifluoromethyl)quinoline), which require additional steps for activation. The specific electronic environment created by the adjacent C3-CF3 group further enhances the reactivity of the C2-Cl bond compared to other 2-chloroquinolines lacking this electron-withdrawing group [1].

Nucleophilic Aromatic Substitution Synthetic Intermediate Medicinal Chemistry Cross-Coupling Reactions

Improved Anti-ZIKV Potency in Analogs Compared to Mefloquine

A study on 2,8-bis(trifluoromethyl)quinoline analogs demonstrated significant improvements in anti-Zika virus (ZIKV) activity compared to the reference drug mefloquine. The most potent analogs, 3a and 4, exhibited mean EC50 values of 0.8 µM, representing a 5-fold increase in potency over mefloquine [1]. While the target compound is 2-chloro-3-(trifluoromethyl)quinoline, this data provides class-level evidence for the value of the 2-trifluoromethylquinoline core as a starting point for antiviral drug discovery. The presence of the 2-chloro handle in the target compound offers a direct route to synthesize and evaluate similar analogs, potentially yielding even more potent candidates.

Antiviral Activity Zika Virus Drug Discovery EC50

Commercial Availability and Standardized Purity Specifications

2-Chloro-3-(trifluoromethyl)quinoline is widely available from multiple chemical vendors with a standardized minimum purity specification of 95% . This ensures a reliable and consistent supply for research and development. This is a key differentiator when compared to more esoteric or custom-synthesized analogs, which may suffer from batch-to-batch variability or longer lead times.

Procurement Quality Control Vendor Purity Chemical Intermediate

High-Impact Application Scenarios for 2-Chloro-3-(trifluoromethyl)quinoline Based on Evidence


Medicinal Chemistry: Synthesis of Antiviral Drug Candidates Targeting Zika Virus

Given the demonstrated 5-fold improvement in anti-ZIKV potency of closely related 2,8-bis(trifluoromethyl)quinoline analogs over mefloquine [1], 2-Chloro-3-(trifluoromethyl)quinoline is a prime starting material for medicinal chemistry efforts aimed at developing novel anti-ZIKV therapeutics. The C2-Cl handle allows for rapid diversification to explore structure-activity relationships (SAR) around the quinoline core.

Organic Synthesis: Efficient Construction of Complex Quinoline Libraries via SNAr and Cross-Coupling

The compound's activated C2-Cl bond facilitates efficient nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [2]. This makes it an invaluable building block for parallel synthesis and the generation of diverse quinoline-based compound libraries for hit identification and lead optimization across various therapeutic areas, including oncology and infectious diseases.

Drug Design: Incorporating Enhanced Lipophilicity and Metabolic Stability into Lead Molecules

The trifluoromethyl group at C3 is a well-established pharmacophore for improving the drug-like properties of lead compounds, specifically by increasing lipophilicity and conferring resistance to oxidative metabolism [3]. Researchers can leverage this compound to incorporate these desirable attributes into their molecular designs from the outset, potentially reducing attrition in later stages of drug development.

Agrochemical Research: Developing Novel Crop Protection Agents

Trifluoromethylated heterocycles are a cornerstone of modern agrochemicals due to their enhanced biological activity and environmental stability. 2-Chloro-3-(trifluoromethyl)quinoline serves as a key intermediate for the synthesis of novel fungicides, herbicides, and insecticides , enabling the exploration of new chemical space for crop protection solutions.

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